1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.
Introduction of the Pyridazine Ring: The pyridazine ring is typically introduced through a condensation reaction involving hydrazine derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and pyridazine intermediates with the appropriate aryl groups using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzothiophene-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H22N4O4 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C28H22N4O4/c1-17-10-12-20(13-11-17)32-15-14-22(33)25(31-32)27(34)30-24-21-8-3-4-9-23(21)36-26(24)28(35)29-19-7-5-6-18(2)16-19/h3-16H,1-2H3,(H,29,35)(H,30,34) |
InChI Key |
ORBVHCBHBQGMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
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